3,4-Diamino-5-fluorophenol
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Overview
Description
3,4-Diamino-5-fluorophenol: is an organic compound with the molecular formula C6H7FN2O It is a derivative of phenol, where the hydrogen atoms at positions 3 and 4 are replaced by amino groups, and the hydrogen at position 5 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-5-fluorophenol typically involves the reduction of 5-fluoro-2-nitroaniline. The process includes the following steps:
Nitration: 5-Fluoro-2-nitroaniline is prepared by nitration of 5-fluoroaniline.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Raw Material Preparation: Ensuring the availability of high-purity 5-fluoroaniline.
Nitration and Reduction: Conducting the nitration and reduction reactions in large reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diamino-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3,4-Dinitro-5-fluorophenol.
Reduction: Various amino derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: 3,4-Diamino-5-fluorophenol is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and the effects of fluorinated compounds on biological systems .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-Diamino-5-fluorophenol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3,4-Diaminophenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluoro-2-nitroaniline: Precursor to 3,4-Diamino-5-fluorophenol, with different reactivity due to the nitro group.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: A compound with similar amino groups but different ring structure and properties.
Uniqueness: this compound is unique due to the presence of both amino groups and a fluorine atom on the phenol ring.
Properties
Molecular Formula |
C6H7FN2O |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
3,4-diamino-5-fluorophenol |
InChI |
InChI=1S/C6H7FN2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,8-9H2 |
InChI Key |
LTCKOXMDTWJEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)O |
Origin of Product |
United States |
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